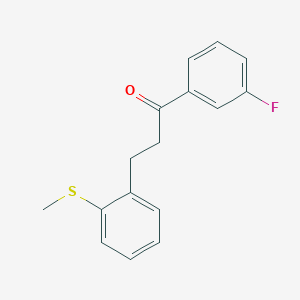

3-(3-Fluorophenyl)-4'-thiomethylpropiophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated thiophene derivatives is often achieved through the reaction of dibrominated monomers with alkyl Grignard reagents, leading to regioisomer formation due to the directing effect of the fluorine group . Another method involves the perbromination of thiophenes followed by protection and bromine/fluorine exchange . The synthesis of related compounds, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, involves the reaction of 4-fluorobenzoyl isothiocyanate with fluoroanilines . The synthesis of the title compound in paper provides a detailed procedure involving the reaction of a precursor with orthophosphoric acid, followed by purification steps.

Molecular Structure Analysis

The molecular structure of fluorinated thiophene derivatives is characterized by various techniques, including X-ray diffraction, vibrational spectra, and theoretical calculations . The crystal structure of a related compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been determined, revealing a five-membered sulfur-containing heteroaromatic ring with a wide spectrum of biological activities .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "3-(3-Fluorophenyl)-4'-thiomethylpropiophenone." However, the chemical reactions of similar fluorinated thiophene derivatives involve electropolymerization and the formation of copolymers with desirable properties such as high conductivity and excellent ambient stability . The influence of backbone fluorination on the properties of polythiophenes has been studied, showing an increase in ionization potential and a tendency to aggregate due to a more co-planar backbone .

Physical and Chemical Properties Analysis

Fluorinated thiophene derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. For instance, backbone fluorination in polythiophenes leads to increased charge carrier mobilities in field-effect transistors . The crystal and molecular structure analysis of these compounds provides insights into their stability and potential intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Topal et al. (2021) focused on synthesizing and characterizing related fluorophenyl thiophene compounds, highlighting their potential for use in electrochemical applications and electrochromic devices. These compounds have shown significant capacitance values, making them suitable for energy storage applications (Topal et al., 2021).

Crystal Structure

- Nagaraju et al. (2018) reported on the crystal structure of a related compound, indicating the importance of thiophene structures in various applications including material science and pharmaceuticals. Their study showcases the diverse biological activities and utility in technology such as transistors and solar cells of such compounds (Nagaraju et al., 2018).

Biological Activity

- Tucker et al. (1988) synthesized derivatives of similar structures, demonstrating their potential as antiandrogens. This indicates the relevance of such compounds in developing treatments for androgen-responsive diseases (Tucker et al., 1988).

Electrochemical and Spectroscopic Characteristics

- Wei et al. (2006) explored the copolymerization of fluorophenyl thiophene, highlighting its good electrochemical behaviors and high conductivity. This suggests its use in various electronic applications (Wei et al., 2006).

Tuning Electronic Properties

- Gohier et al. (2013) studied the electronic properties of a similar compound, emphasizing its role in tuning the electronic properties of conjugated polythiophenes. This is crucial in developing advanced electronic materials (Gohier et al., 2013).

Apoptosis Induction

- Zhang et al. (2012) investigated the toxicity and mechanism of similar compounds on cell lines, demonstrating their potential as apoptosis inducers. This research contributes to understanding cell death mechanisms in medical research (Zhang et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

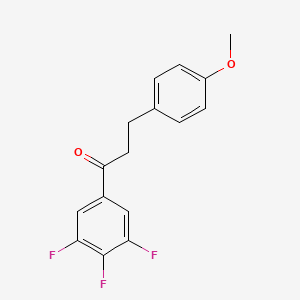

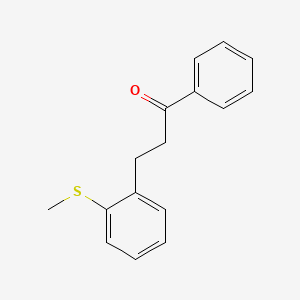

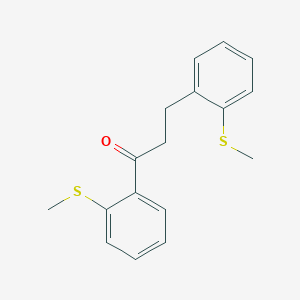

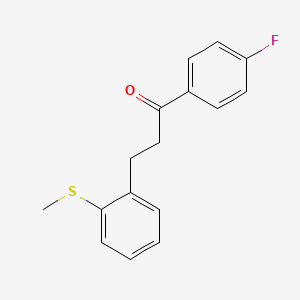

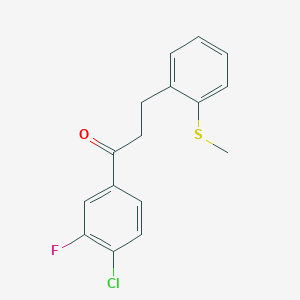

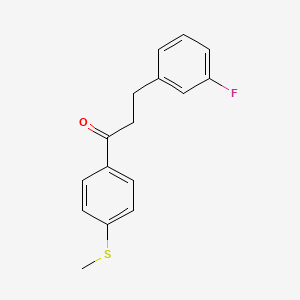

IUPAC Name |

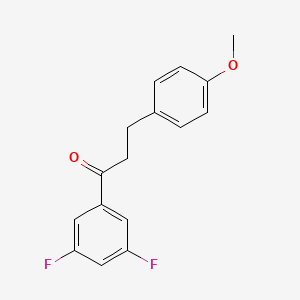

3-(3-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGJZTOTMIDYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644522 | |

| Record name | 3-(3-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-4'-thiomethylpropiophenone | |

CAS RN |

898789-00-9 | |

| Record name | 3-(3-Fluorophenyl)-1-[4-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.